molecular formula C22H24FN3O3S B2379780 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415621-26-8

7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2379780
CAS No.: 2415621-26-8
M. Wt: 429.51
InChI Key: JJJSHFQANHLYHR-UHFFFAOYSA-N
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Description

7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the quinazolinone or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The quinazolinone core is known for its presence in various drugs, indicating potential therapeutic applications for this compound.

    Industry: It could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one would depend on its specific biological target. Generally, compounds with a quinazolinone core can act as enzyme inhibitors or receptor antagonists, interacting with specific proteins to modulate their activity. The piperidine moiety may enhance binding affinity or selectivity for certain targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and piperidine-containing molecules, such as:

  • 6-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one
  • 7-Chloro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one
  • 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-2-one

Uniqueness

The uniqueness of 7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. The presence of the fluorine atom and the sulfonyl group could enhance its stability, lipophilicity, or binding interactions with biological targets.

Properties

IUPAC Name

7-fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c23-19-6-7-20-21(14-19)24-16-25(22(20)27)15-18-8-11-26(12-9-18)30(28,29)13-10-17-4-2-1-3-5-17/h1-7,14,16,18H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJSHFQANHLYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)S(=O)(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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